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molecular formula C16H9Cl4N5O B194303 3-(2,3-Dichlorobenzamido) Lamotrigine CAS No. 252186-79-1

3-(2,3-Dichlorobenzamido) Lamotrigine

Cat. No. B194303
M. Wt: 429.1 g/mol
InChI Key: RDUGDEWOUWFKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333198B1

Procedure details

Lamotrigine (512.00 g, 2.00 moles) was dissolved in pyridine (3 I) and 2,3-dichlorobenzoyl chloride (873.00 g, 96% pure, equivalent to 838.10 g, 4.00 moles) was added below 35° C. with stirring under anhydrous conditions. The acid chloride was added in two equal portions. The second portion of acid chloride was added after 30 minutes from the start of the reaction and stirred below 35° C. for a further 30 minutes.
Quantity
512 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
873 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([Cl:8])=[C:3]([C:9]2[N:14]=[N:13][C:12]([NH2:15])=[N:11][C:10]=2[NH2:16])[CH:2]=1.[Cl:17][C:18]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>N1C=CC=CC=1>[NH2:16][C:10]1[N:11]=[C:12]([NH:15][C:20](=[O:21])[C:19]2[CH:23]=[CH:24][CH:25]=[C:26]([Cl:27])[C:18]=2[Cl:17])[N:13]=[N:14][C:9]=1[C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([Cl:7])[C:4]=1[Cl:8]

Inputs

Step One
Name
Quantity
512 g
Type
reactant
Smiles
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
873 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under anhydrous conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred below 35° C. for a further 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
NC=1N=C(N=NC1C1=C(C(=CC=C1)Cl)Cl)NC(C1=C(C(=CC=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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